Cas no 145131-51-7 (Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-)
145131-51-7 structure
Product Name:Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-
Numero CAS:145131-51-7
MF:C28H40N4O
MW:448.643406867981
CID:142123
PubChem ID:3072925
Update Time:2025-04-19
Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-
- 1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea
- 1-[2,6-bis(1-methylethyl)phenyl]-3-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]urea
- N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea
- N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea
- Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)-
- DTXSID40932513
- N'-[4-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid
- N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea
- 145131-51-7
-
- Inchi: 1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33)
- Chiave InChI: VNRCXPDITUCMEX-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C(=CC=CC=1C(C)C)C(C)C)NCC(CCN(C)C)C1=CN(C)C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 448.3205
- Massa monoisotopica: 448.32021191g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 33
- Conta legami ruotabili: 9
- Complessità: 591
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 49.3Ų
Proprietà sperimentali
- PSA: 49.3
Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]- Letteratura correlata
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
145131-51-7 (Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti